Eltrombopag-13C4
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Overview
Description
Eltrombopag-13C4 is a labeled version of eltrombopag, a thrombopoietin receptor agonist. It is primarily used as an internal standard for the quantification of eltrombopag in various analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Eltrombopag itself is an orally bioavailable nonpeptide agonist of the thrombopoietin receptor and an iron chelator .
Mechanism of Action
Target of Action
Eltrombopag-13C4, also known as Eltrombopag, is a thrombopoietin receptor agonist . Its primary target is the transmembrane domain of the human thrombopoietin receptor (TPO-receptor) . This receptor plays a crucial role in the production of platelets from megakaryocytes in the bone marrow .
Mode of Action
This compound interacts with the transmembrane domain of the TPO-receptor . It acts as a stimulator of STAT and JAK phosphorylation . This unique mode of action allows Eltrombopag to stimulate megakaryocytopoiesis, leading to increased platelet production .
Biochemical Pathways
This compound affects the JAK-STAT signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell . This compound’s stimulation of STAT and JAK phosphorylation leads to the activation of this pathway .
Additionally, this compound has been found to directly activate BAK, a pro-apoptotic effector of the BCL2 family proteins, leading to apoptosis .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is absorbed and reaches peak plasma concentration between 2 and 4 hours . Factors such as sex and genetic polymorphisms, specifically CYP1A2 rs762551 C>A, can influence the pharmacokinetic variability of this compound .
Result of Action
The primary result of this compound’s action is an increase in platelet production . This makes it effective in treating conditions characterized by low blood platelet counts, such as chronic immune (idiopathic) thrombocytopenia (ITP) and aplastic anemia . It has also been found to induce apoptosis in certain cell types .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of inflammation, as indicated by the proinflammatory cytokine interferon-γ (IFN-γ), can perturb the TPO-induced signaling pathways affected by this compound . Furthermore, factors such as sex and genetic polymorphisms can influence the pharmacokinetics and, consequently, the efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Eltrombopag-13C4 interacts with the thrombopoietin receptor, specifically binding to its transmembrane domain . This interaction stimulates megakaryocytopoiesis in human primary bone marrow cells . Additionally, this compound has been found to bind to iron (III), acting as an iron chelator .
Cellular Effects
This compound has been shown to mobilize cellular iron from various cell lines in a concentration-dependent manner . It reduces intracellular reactive oxygen species (ROS) and restores insulin secretion in pancreatic cells . Furthermore, it has been found to maintain human hematopoietic stem and progenitor cells under inflammatory conditions mediated by IFN-γ .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to the transmembrane domain of the thrombopoietin receptor, stimulating megakaryocytopoiesis . It also binds to iron (III), acting as an iron chelator . When combined with other iron chelators, this compound enhances cellular iron mobilization .
Temporal Effects in Laboratory Settings
It has been reported that Eltrombopag, the parent compound, produces a rapid and sustainable increase in platelet counts that significantly reduces bleeding .
Dosage Effects in Animal Models
This compound has been shown to increase platelet production in chimpanzees when administered at a dose of 10 mg/kg per day for five days . Specific dosage effects of this compound in animal models have not been extensively studied.
Metabolic Pathways
Eltrombopag, the parent compound, has been shown to interact with various enzymes and proteins, including those involved in iron metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been extensively studied. Given its ability to bind to the thrombopoietin receptor and iron (III), it is likely that it interacts with various transporters and binding proteins .
Subcellular Localization
Given its interactions with the thrombopoietin receptor and iron (III), it is likely that it localizes to areas of the cell where these interactions occur .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Eltrombopag-13C4 involves the incorporation of carbon-13 isotopes into the molecular structure of eltrombopag. The synthetic route typically starts with the preparation of the labeled pyrazole ring, followed by its coupling with the biphenyl carboxylic acid derivative . The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and the reactions are carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The production is typically carried out in specialized facilities equipped with advanced analytical instruments to monitor the synthesis and purification processes .
Chemical Reactions Analysis
Types of Reactions
Eltrombopag-13C4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Eltrombopag-13C4 is widely used in scientific research for various applications:
Comparison with Similar Compounds
Similar Compounds
Romiplostim: Another thrombopoietin receptor agonist used to treat thrombocytopenia.
Recombinant Thrombopoietin: A protein-based agonist of the thrombopoietin receptor.
Uniqueness
Eltrombopag-13C4 is unique due to its isotopic labeling, which makes it an ideal internal standard for analytical methods. Additionally, its nonpeptide structure allows for oral bioavailability, unlike some other thrombopoietin receptor agonists .
Properties
IUPAC Name |
3-[3-[[2-(3,4-dimethylphenyl)-5-(113C)methyl-3-oxo-(3,4,5-13C3)1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33/h4-13,28,30H,1-3H3,(H,32,33)/i3+1,16+1,22+1,24+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOQIEJWJCQGDQ-DEZJEJLXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2[13C](=O)[13C](=[13C](N2)[13CH3])N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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